molecular formula C24H27NO3 B569529 N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester CAS No. 1404234-03-2

N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester

Cat. No.: B569529
CAS No.: 1404234-03-2
M. Wt: 377.484
InChI Key: DYLNOWNCGBJNMC-UHFFFAOYSA-N
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Description

N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic acid 1,1-dimethylethyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a phenyl group, and a carbamate ester, making it a subject of interest in organic chemistry and pharmacology.

Properties

CAS No.

1404234-03-2

Molecular Formula

C24H27NO3

Molecular Weight

377.484

IUPAC Name

tert-butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate

InChI

InChI=1S/C24H27NO3/c1-24(2,3)28-23(26)25-21(19-11-5-4-6-12-19)16-17-27-22-15-9-13-18-10-7-8-14-20(18)22/h4-15,21H,16-17H2,1-3H3,(H,25,26)

InChI Key

DYLNOWNCGBJNMC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps, starting with the preparation of the naphthalenyloxy and phenylpropyl intermediates. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in the synthesis include naphthol, phenylpropyl bromide, and tert-butyl isocyanate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. Industrial methods focus on maximizing efficiency and minimizing waste to ensure cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic acid 1,1-dimethylethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamate esters and naphthalene derivatives, such as:

  • Naphthoic acid
  • Naphthalenecarboxylic acid
  • Naphthoyl chloride

Uniqueness

What sets N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic acid 1,1-dimethylethyl ester apart is its unique combination of structural features, which confer specific chemical and biological properties

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